2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol

structure-activity relationship kinase inhibitor design heterocyclic chemistry

2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol (CAS 6184-82-3) is a synthetic, low-molecular-weight (369.4 g/mol) heterocyclic compound belonging to the quinazoline-pyrimidine hybrid class. Its core structure—a 6-methoxy-4-methylquinazoline moiety linked via an amine bridge to a 5-(pentan-2-yl)-4,6-pyrimidinediol—places it within a chemical space explored for kinase inhibition and nucleic acid interaction, yet its specific substitution pattern distinguishes it from more commonly profiled analogs.

Molecular Formula C19H23N5O3
Molecular Weight 369.4 g/mol
CAS No. 6184-82-3
Cat. No. B5004844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol
CAS6184-82-3
Molecular FormulaC19H23N5O3
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCCC(C)C1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OC)C)O
InChIInChI=1S/C19H23N5O3/c1-5-6-10(2)15-16(25)22-19(23-17(15)26)24-18-20-11(3)13-9-12(27-4)7-8-14(13)21-18/h7-10H,5-6H2,1-4H3,(H3,20,21,22,23,24,25,26)
InChIKeyBHHWSIITXOXPHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol (CAS 6184-82-3): A Structurally Distinct Quinazoline-Pyrimidine for Specialized Research


2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol (CAS 6184-82-3) is a synthetic, low-molecular-weight (369.4 g/mol) heterocyclic compound belonging to the quinazoline-pyrimidine hybrid class . Its core structure—a 6-methoxy-4-methylquinazoline moiety linked via an amine bridge to a 5-(pentan-2-yl)-4,6-pyrimidinediol—places it within a chemical space explored for kinase inhibition and nucleic acid interaction, yet its specific substitution pattern distinguishes it from more commonly profiled analogs . The compound is currently supplied exclusively for non-human, non-therapeutic research use, and its biological annotation remains limited, emphasizing the need for direct experimental characterization rather than assumption-based procurement .

Why 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol Cannot Be Replaced by Common Quinazoline-Pyrimidine Analogs


Quinazoline-pyrimidine hybrids are not functionally interchangeable because minor changes in substitution sites and alkyl chain topology critically affect target engagement, selectivity, and ADME properties. The closest commercially available comparator, WAY-321539 (CAS 332074-13-2), differs in two key structural features: the methoxy group is positioned at C‑7 of the quinazoline (versus C‑6 in the target compound) and the pyrimidine carries a 4‑methyl substituent rather than the target’s 5‑(pentan‑2‑yl)-4,6‑diol motif . Additionally, the target’s 5‑(pentan‑2‑yl) chain is a branched sec‑pentyl group that introduces a chiral center and altered lipophilicity (cLogP ~3.2 vs. ~2.5 for the 4‑methyl analog), which can markedly shift pharmacokinetic and target‑binding profiles . These structural differences preclude direct functional substitution without experimental validation, making procurement of the exact compound essential for projects requiring precise structure-activity relationship (SAR) data or when the intended molecular target’s binding pocket is sensitive to the geometry of the substituent on the pyrimidine ring.

Quantitative Differentiation of 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol from Key Analogs


Structural Divergence from the Closest Commercial Analog WAY-321539

The target compound differs from WAY-321539 (CAS 332074-13-2) in two critical positions. WAY-321539 contains a 7‑methoxy‑4‑methylquinazoline core and a 4‑methyl‑1H‑pyrimidin‑6‑one ring, whereas the target compound bears a 6‑methoxy‑4‑methylquinazoline core and a 5‑(pentan‑2‑yl)‑4,6‑pyrimidinediol ring . No head-to-head biochemical assay data are publicly available, so the quantitative structural differences serve as the primary basis for differentiation .

structure-activity relationship kinase inhibitor design heterocyclic chemistry

Lipophilicity-Driven Differentiation in Predicted ADME Space

In silico prediction indicates that the target compound (cLogP ~3.2) is substantially more lipophilic than its des‑pentyl analog (cLogP ~2.5 for WAY-321539) . This increase of ~0.7 log units typically corresponds to a ~5‑fold higher octanol/water partition coefficient, which can influence membrane permeability, plasma protein binding, and metabolic clearance [1]. No experimental LogP or permeability data are available at present .

drug-likeness lipophilicity ADME prediction

Hydrogen-Bond Donor/Acceptor Capacity and Its Impact on Target Selectivity

The target compound possesses three hydrogen-bond donors and seven acceptors, compared to two donors and five acceptors for WAY-321539 . The additional H‑bond donor arises from the second hydroxyl group in the 4,6‑pyrimidinediol tautomeric system, which can form bidentate interactions with polar residues in target binding sites [1]. Class‑level inference from quinazoline kinase inhibitor SAR suggests that such an increase in H‑bond capacity can enhance affinity for targets with complementary polar pockets (e.g., certain kinases or nucleic acid binding proteins) while potentially reducing affinity for hydrophobic binding sites [2].

hydrogen bonding target selectivity medicinal chemistry design

Evidence Gap: Absence of Quantitative Biological Profiling Data

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssays returned no quantitative IC50, Kd, or Ki values for CAS 6184-82-3 against any molecular target [1][2]. In contrast, the structurally related analog WAY-321539 is classified as a weak STAT3 pathway inhibitor (no public potency value reported) and has been used in academic screening libraries . The absence of primary pharmacological data for the target compound means that any procurement decision must be based exclusively on its structural distinction and chemical properties, not on documented superiority over analogs.

biological annotation data transparency research tool characterization

Procurement-Relevant Application Scenarios for 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol (CAS 6184-82-3)


Structure-Activity Relationship (SAR) Studies on Quinazoline-Pyrimidine Hybrids

This compound is best used as a structurally unique entry in SAR campaigns exploring the effect of methoxy position (C‑6 vs. C‑7) and pyrimidine C‑5 alkyl substitution on target binding. Its branched sec‑pentyl group introduces steric bulk and chirality absent in the simpler 4‑methyl analog WAY-321539, enabling pharmacophore mapping of hydrophobic sub-pockets .

Computational Docking and Molecular Dynamics Simulations

Because experimental target engagement data are unavailable, the compound is well suited for prospective computational studies (docking, MD, free energy perturbation). The distinct H‑bond donor/acceptor profile (3 HBD, 7 HBA) and elevated cLogP (~3.2) make it an informative probe for virtual screening campaigns aimed at identifying novel kinase or nucleic acid targets where the 4,6‑pyrimidinediol tautomer may form specific polar contacts .

Analytical Method Development and Reference Standard Preparation

The absence of pharmacopoeial monographs and limited supplier characterization make this compound a candidate for in-house analytical development. Its unique InChI Key (BHHWSIITXOXPHT-UHFFFAOYSA-N) and distinct UV/IR signature, combined with the availability of a defined synthetic route via the supplier, support its use as a reference standard for HPLC-MS method validation in laboratories synthesizing quinazoline-pyrimidine libraries .

Chemical Biology Target Deconvolution Experiments

When used alongside WAY-321539 and other close analogs in chemical proteomics or cellular thermal shift assays (CETSA), the compound can help identify protein targets whose engagement is sensitive to the methoxy positional isomerism and the pentan-2-yl substituent. This head-to-head profiling can reveal differential target spectra that are not predictable from homology modeling alone .

Quote Request

Request a Quote for 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.